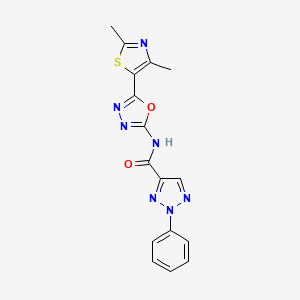

N-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13N7O2S and its molecular weight is 367.39. The purity is usually 95%.

BenchChem offers high-quality N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Der Thiazolring ist ein wichtiges Merkmal in vielen antimikrobiellen Wirkstoffen. Verbindungen, die Thiazol enthalten, haben sich als signifikant antibakteriell und antimykotisch erwiesen . Das Vorhandensein der Oxadiazol- und Triazolringe könnte ebenfalls zum Potenzial der Verbindung als antimikrobieller Wirkstoff beitragen und möglicherweise ein breites Spektrum an Aktivität gegen verschiedene Krankheitserreger bieten.

Antitumor-Eigenschaften

Thiazolderivate wurden auf ihre Antitumoraktivitäten untersucht. Die strukturelle Komplexität von N-(5-(2,4-Dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazol-4-carboxamid deutet darauf hin, dass es auf sein Potenzial zur Hemmung des Wachstums oder der Proliferation von Krebszellen untersucht werden könnte. Forschungen an ähnlichen Verbindungen haben vielversprechende Ergebnisse gegen bestimmte Krebszelllinien gezeigt .

Entzündungshemmende Anwendungen

Die entzündungshemmenden Eigenschaften von Thiazolverbindungen sind gut dokumentiert. Diese Verbindung könnte mit ihrer Kombination aus Thiazol und Triazol ein Kandidat für die Entwicklung neuer entzündungshemmender Medikamente sein, die möglicherweise bei der Behandlung von Erkrankungen wie Arthritis oder Asthma nützlich sind .

Antioxidative Wirkungen

Thiazole sind bekannt dafür, antioxidative Eigenschaften aufzuweisen, die für den Schutz von Zellen vor oxidativem Stress entscheidend sind. Diese Verbindung könnte auf ihre Fähigkeit untersucht werden, freie Radikale abzufangen, wodurch das Risiko chronischer Krankheiten, die mit oxidativem Stress verbunden sind, reduziert wird .

Antipsychotisches Potenzial

Thiazolderivate wurden auf ihre Verwendung bei der Behandlung psychiatrischer Störungen untersucht. Die in dieser Verbindung vorhandenen Pharmakophor-Elemente könnten auf ihre potenzielle Anwendung bei der Entwicklung neuer Antipsychotika hindeuten .

Wirkmechanismus

Target of Action

Similar compounds have been found to target cyclin-dependent kinase 2 (cdk2) and cyclin-a2 . These proteins play crucial roles in cell cycle regulation.

Mode of Action

Compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .

Biologische Aktivität

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Thiazole ring : Contributes to its biological activity through interactions with various biological targets.

- Oxadiazole moiety : Known for its role in enhancing antimicrobial and anticancer properties.

- Triazole component : Provides additional reactivity and potential for forming diverse interactions within biological systems.

Molecular Formula and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₄O₃S |

| Molecular Weight | 401.4 g/mol |

| CAS Number | 1324466-03-6 |

Antibacterial Activity

Research has demonstrated that compounds similar to N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibit potent antibacterial effects. For instance:

- Mechanism of Action : The compound disrupts bacterial cell processes by interfering with virulence factors and essential cellular functions. This disruption can lead to reduced bacterial proliferation and enhanced susceptibility to other antibiotics .

- Case Studies : In studies involving Gram-positive bacteria like Staphylococcus aureus, derivatives of oxadiazole compounds showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against resistant strains .

Anticancer Potential

The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells:

- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis .

- Case Studies : In vitro studies indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics like Doxorubicin .

The biological activity of N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves several key mechanisms:

- Target Interaction : The compound interacts with specific enzymes and receptors involved in critical biochemical pathways such as apoptosis and immune response modulation .

- Biochemical Pathways : It modulates pathways related to cell survival and proliferation by influencing signaling cascades that lead to apoptosis or growth inhibition .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : Variations in substituents on the thiazole and oxadiazole rings significantly affect the potency and selectivity against different biological targets .

- Electron-Drawing vs. Electron-DONATING Groups : The presence of electron-withdrawing groups enhances antimicrobial activity, while electron-donating groups can improve anticancer efficacy .

Eigenschaften

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O2S/c1-9-13(26-10(2)18-9)15-20-21-16(25-15)19-14(24)12-8-17-23(22-12)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWCMKTZWGPMRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.